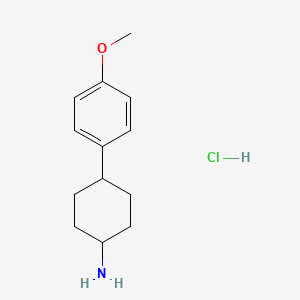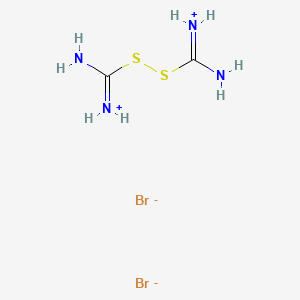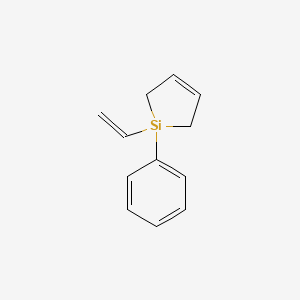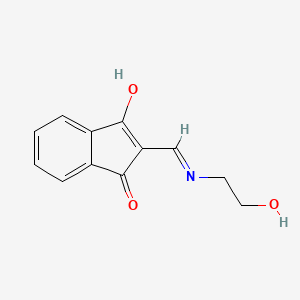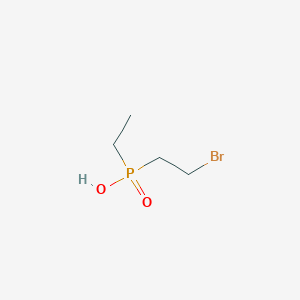
(2-Bromoethyl)ethylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoethyl)ethylphosphinic acid is an organophosphorus compound characterized by the presence of a bromoethyl group attached to an ethylphosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)ethylphosphinic acid typically involves the reaction of ethylphosphinic acid with a bromoethylating agent. One common method is the reaction of ethylphosphinic acid with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the ethylphosphinic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromoethyl)ethylphosphinic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phosphinic acid moiety can be oxidized to phosphonic acid derivatives.
Reduction: The bromoethyl group can be reduced to ethyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives.
Oxidation: Products include phosphonic acid derivatives.
Reduction: Products include ethylphosphinic acid derivatives.
Aplicaciones Científicas De Investigación
(2-Bromoethyl)ethylphosphinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Bromoethyl)ethylphosphinic acid involves its interaction with nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-phosphorus bonds. The phosphinic acid moiety can participate in coordination chemistry, forming complexes with metal ions and other electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromoethyl)phosphonic acid: Similar structure but with a phosphonic acid moiety instead of phosphinic acid.
(2-Bromoethyl)phosphinic acid diethyl ester: An ester derivative with different reactivity and solubility properties.
(2-Bromoethyl)phosphinic acid dimethyl ester: Another ester derivative with distinct chemical behavior.
Uniqueness
(2-Bromoethyl)ethylphosphinic acid is unique due to its specific combination of a bromoethyl group and an ethylphosphinic acid moiety. This combination imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis and materials science.
Propiedades
Número CAS |
51648-91-0 |
|---|---|
Fórmula molecular |
C4H10BrO2P |
Peso molecular |
201.00 g/mol |
Nombre IUPAC |
2-bromoethyl(ethyl)phosphinic acid |
InChI |
InChI=1S/C4H10BrO2P/c1-2-8(6,7)4-3-5/h2-4H2,1H3,(H,6,7) |
Clave InChI |
YHQLQCMSBGVWRC-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(CCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)


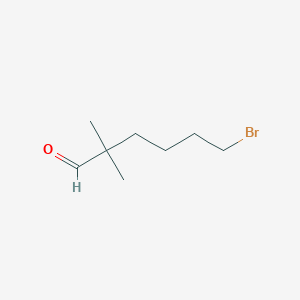
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

